Cas no 1806300-46-8 (3,4,5-Tris(trifluoromethyl)pyridine)

3,4,5-Tris(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3,4,5-Tris(trifluoromethyl)pyridine
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- インチ: 1S/C8H2F9N/c9-6(10,11)3-1-18-2-4(7(12,13)14)5(3)8(15,16)17/h1-2H
- InChIKey: BWVUJAJLCRVFGA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=CC=1C(F)(F)F)C(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.9
3,4,5-Tris(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029001899-250mg |
3,4,5-Tris(trifluoromethyl)pyridine |
1806300-46-8 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029001899-500mg |
3,4,5-Tris(trifluoromethyl)pyridine |
1806300-46-8 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
Alichem | A029001899-1g |
3,4,5-Tris(trifluoromethyl)pyridine |
1806300-46-8 | 95% | 1g |
$2,952.90 | 2022-03-31 |
3,4,5-Tris(trifluoromethyl)pyridine 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
3,4,5-Tris(trifluoromethyl)pyridineに関する追加情報
3,4,5-Tris(trifluoromethyl)pyridine: A Versatile Building Block in Modern Pharmaceutical and Material Sciences
3,4,5-Tris(trifluoromethyl)pyridine, with the chemical identifier CAS No. 1806300-46-8, represents a pivotal compound in the realm of synthetic chemistry and drug discovery. This heterocyclic molecule features a pyridine ring substituted with three trifluoromethyl groups, creating a unique combination of aromaticity and fluorinated functionality. The strategic placement of trifluoromethyl groups at the 3,4,5 positions imparts distinct electronic and steric properties, making this compound a valuable scaffold for the development of pharmaceuticals, agrochemicals, and advanced materials. Recent advancements in catalytic methodologies and computational modeling have further expanded its utility, positioning 3,4,5-Tris(trifluoromethyl)pyridine as a cornerstone in modern chemical innovation.
The 3,4,5-Tris(trifluoromethyl)pyridine molecule is characterized by its planar aromatic structure, which facilitates π-π interactions with biological targets. The trifluoromethyl groups, known for their high electronegativity and hydrophobicity, significantly influence the compound's physicochemical properties. These groups enhance the compound's metabolic stability by reducing susceptibility to enzymatic hydrolysis, while also modulating its lipophilicity. This dual functionality is particularly advantageous in drug design, where optimizing bioavailability and target specificity is critical. The presence of three fluorine atoms in the trifluoromethyl groups also contributes to the compound's spectroscopic uniqueness, enabling precise analytical detection in complex mixtures.
Recent studies have demonstrated the utility of 3,4,5-Tris(trifluoromdeyl)pyridine in the synthesis of bioactive molecules. For instance, a 2023 publication in Journal of Medicinal Chemistry reported its application in the development of novel kinase inhibitors targeting the Aurora B protein. The trifluoromethyl substitutions were found to enhance the compound's binding affinity by stabilizing the transition state during the catalytic process. Additionally, computational simulations revealed that the spatial arrangement of the trifluoromethyl groups in the pyridine ring creates a favorable hydrophobic pocket, which is crucial for interacting with hydrophobic regions of the target protein.
The synthesis of 3,4,5-Tris(trifluoromethyl)pyridine has been optimized through various methodologies, with recent advances focusing on atom-efficient protocols. A 2024 study in Organic Letters described a microwave-assisted synthesis that achieved high yields with minimal byproducts. This method leverages the reactivity of pyridine derivatives under controlled thermal conditions, allowing for selective trifluoromethylation at the 3,4,5 positions. The use of transition metal catalysts, such as palladium-based systems, has also been explored to improve the stereoselectivity of the reaction. These synthetic innovations highlight the compound's adaptability to modern green chemistry principles, reducing environmental impact while maintaining high purity standards.
In the field of materials science, 3,4,5-Tris(trifluoromethyl)pyridine has shown promise as a precursor for functional polymers. A 2023 study in Advanced Materials explored its use in the fabrication of conductive polymers for organic electronics. The trifluoromethyl groups were found to enhance the polymer's dielectric properties by introducing electron-withdrawing effects, which improve charge carrier mobility. This property is particularly relevant for applications in flexible electronics and energy storage devices. Furthermore, the compound's compatibility with various polymerization techniques, such as radical polymerization and ring-opening metathesis, underscores its versatility in materials development.
The electronic properties of 3,4,5-Tris(trifluoromethyl)pyridine make it a valuable tool in the design of fluorescent probes and sensors. A 2024 paper in Chemical Communications described its application in the development of a ratiometric fluorescent sensor for detecting heavy metal ions. The trifluoromethyl groups were found to modulate the compound's emission spectrum, allowing for precise quantification of metal ion concentrations. This application highlights the compound's potential in environmental monitoring and biomedical diagnostics, where real-time detection of contaminants is critical.
In the pharmaceutical industry, the compound's ability to modulate protein-ligand interactions has led to its exploration as a lead molecule for various therapeutic targets. A 2023 review in Drug Discovery Today highlighted its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The trifluoromethyl substitutions were found to enhance the compound's ability to cross the blood-brain barrier, a critical factor in the development of central nervous system drugs. Additionally, its metabolic stability reduces the risk of toxicity, making it a promising candidate for long-term therapeutic applications.
The structural complexity of 3,4,5-Tris(trifluoromethyl)pyridine also makes it an ideal candidate for combinatorial chemistry approaches. By systematically modifying the trifluoromethyl groups or introducing additional functional groups, researchers can generate a diverse library of derivatives with tailored properties. This approach has been successfully applied in the development of antiviral agents, where subtle modifications to the pyridine ring significantly impact the compound's antiviral activity. Such strategies exemplify the compound's role in the discovery of novel therapeutics with broad applications.
Despite its advantages, the synthesis and application of 3,4,5-Tris(trifluoromethyl)pyridine present challenges that require further optimization. For example, the trifluoromethyl groups can introduce steric hindrance, which may complicate the design of certain molecular interactions. Additionally, the compound's high lipophilicity may lead to issues with solubility in aqueous environments, necessitating the development of prodrug strategies or formulation techniques. Ongoing research aims to address these challenges through the integration of advanced analytical tools and predictive modeling techniques.
In conclusion, 3,4,5-Tris(trifluoromethyl)pyridine stands as a remarkable compound with transformative potential across multiple scientific disciplines. Its unique combination of aromaticity and fluorinated functionality has enabled breakthroughs in drug discovery, materials science, and analytical chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the advancement of science and technology. The ongoing exploration of its properties and potential uses underscores its significance as a key player in the future of chemical innovation.
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